molecular formula C18H17NO B2425829 1-benzyl-4,8-dimethyl-2(1H)-quinolinone CAS No. 343374-00-5

1-benzyl-4,8-dimethyl-2(1H)-quinolinone

Cat. No. B2425829
CAS RN: 343374-00-5
M. Wt: 263.34
InChI Key: ARZBXRHNCRPEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4,8-dimethyl-2(1H)-quinolinone, also known as BDMQ, is a novel quinolinone compound. It is an aromatic heterocyclic compound that is composed of a quinoline ring system with an additional benzyl ring. BDMQ has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects. BDMQ is a promising compound for the development of new drugs and therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds: 1-Benzyl-4,8-dimethyl-2(1H)-quinolinone has been used in the synthesis of heterocyclic compounds, such as dibenzo[b,h][1,6]naphthyridin-5,6-diones and quinoxaline derivatives. These compounds have been found useful in various fields like pharmacy, medicine, and engineering (Chauncey & Grundon, 1990); (Badr et al., 1984).
  • Preparation and Spectral Analysis: The preparation and spectral properties, including 13C-NMR data of benzo-fused 1,4-dimethyl-2(1H)-quinolinones, have been reported. Such studies are crucial for understanding the structural differences and chemical behavior of these compounds (Ito et al., 1986).

Crystallographic Studies

  • Crystal Structure Analysis: Research on quinolinones, including variants like 1-benzyl-4,8-dimethyl-2(1H)-quinolinone, has involved crystallographic studies to understand their molecular structures and interactions. X-ray diffraction techniques have been employed to evaluate crystallographic structures and intermolecular interactions of such compounds (Michelini et al., 2019).

Pharmacological Studies

  • Monoamine Oxidase Inhibition: Certain 3,4-dihydro-2(1H)-quinolinone derivatives have been studied for their potential as monoamine oxidase inhibitors. While not directly 1-benzyl-4,8-dimethyl-2(1H)-quinolinone, these studies indicate the interest in quinolinone derivatives in pharmacology, particularly for Parkinson's disease therapy (Meiring et al., 2013).

Analytical Chemistry

  • Mass Spectrometry Differentiation: Studies have been conducted to differentiate isomeric quinolinones, like 2(1H)-quinolinone derivatives, using mass spectrometry. These findings are significant for analytical chemistry, especially in identifying and understanding the properties of complex organic molecules (Kumar et al., 2011).

properties

IUPAC Name

1-benzyl-4,8-dimethylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-7-6-10-16-14(2)11-17(20)19(18(13)16)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZBXRHNCRPEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-benzyl-4,8-dimethyl-2(1H)-quinolinone

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